N'~1~,N'~3~-bis{[3-(4-nitrophenoxy)phenyl]carbonyl}benzene-1,3-dicarbohydrazide
Description
3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE is a complex organic compound characterized by its multiple nitrophenoxy and benzohydrazide groups
Properties
Molecular Formula |
C34H24N6O10 |
|---|---|
Molecular Weight |
676.6 g/mol |
IUPAC Name |
1-N',3-N'-bis[3-(4-nitrophenoxy)benzoyl]benzene-1,3-dicarbohydrazide |
InChI |
InChI=1S/C34H24N6O10/c41-31(35-37-33(43)23-6-2-8-29(19-23)49-27-14-10-25(11-15-27)39(45)46)21-4-1-5-22(18-21)32(42)36-38-34(44)24-7-3-9-30(20-24)50-28-16-12-26(13-17-28)40(47)48/h1-20H,(H,35,41)(H,36,42)(H,37,43)(H,38,44) |
InChI Key |
DITUYZBWFZKSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NNC(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3-(4-nitrophenoxy)phenylboronic acid . The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitrophenoxy groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzohydrazide moiety may also play a role in binding to specific proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE is unique due to its complex structure, which includes multiple nitrophenoxy and benzohydrazide groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
